

Application Notes and Protocols for In Vitro Phospholipidosis Assay of ABBV-318

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Compound of Interest

Compound Name: ABBV-318

Cat. No.: B10829292

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Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids.[1][2][3] This condition is often associated with cationic amphiphilic drugs (CADs), which can interfere with lysosomal function.[1][2][3][4] While not always adverse, the induction of phospholipidosis is a potential liability in drug development that warrants investigation.[5][6] **ABBV-318**, a potent blocker of Nav1.7 and Nav1.8 channels, was developed to treat pain, with efforts made to overcome phospholipidosis observed in initial lead compounds.[7][8][9] This document provides detailed protocols for an in vitro assessment of the phospholipidosis-inducing potential of **ABBV-318**.

The primary method described is a high-content imaging assay using a fluorescently labeled phospholipid probe in the human hepatoma cell line, HepG2.[10][11][12][13][14] This cell line is a well-established model for studying DIPL.[10][11][13][14][15][16] The assay is designed to provide quantitative data on the accumulation of phospholipids within cells following treatment with **ABBV-318**. Additionally, a protocol for assessing changes in the expression of key genes associated with phospholipidosis is included as a secondary, confirmatory assay.[13][14][15]

Mechanism of Drug-Induced Phospholipidosis

Cationic amphiphilic drugs can induce phospholipidosis through several proposed mechanisms.^[4] One prominent theory is the "trapping" of these drugs within the acidic environment of lysosomes.^{[1][2][3]} Once protonated, these cationic molecules can interact with negatively charged intralysosomal vesicles, interfering with the action of lysosomal phospholipases responsible for lipid degradation.^{[1][2][3]} This inhibition of phospholipid catabolism leads to their accumulation and the formation of characteristic lamellar bodies, which can be observed by electron microscopy.^{[6][10][12][15]} Other proposed mechanisms include the inhibition of lysosomal enzyme transport and the induction of phospholipid and cholesterol biosynthesis.^[15]

Data Presentation

The quantitative data generated from the in vitro phospholipidosis assays for **ABBV-318** can be summarized in the following tables for clear comparison and interpretation.

Table 1: High-Content Imaging Assay - Phospholipid Accumulation

Compound	Concentration (μM)	Mean Fluorescence Intensity (MFI)	Fold Change vs. Vehicle	EC ₅₀ (μM)
Vehicle (0.5% DMSO)	0	150 ± 15	1.0	-
ABBV-318	0.1	165 ± 20	1.1	5.2
1	250 ± 30	1.7		
10	850 ± 75	5.7		
50	1500 ± 120	10.0		
100	1600 ± 150	10.7		
Amiodarone (Positive Control)	20	2500 ± 200	16.7	
Aspirin (Negative Control)	100	155 ± 18	1.0	>100

Table 2: Gene Expression Analysis - Fold Change in mRNA Levels

Gene Symbol	ABBV-318 (10 μ M) Fold Change	Amiodarone (20 μ M) Fold Change	Biological Process
MMP1	1.8 ± 0.2	3.5 ± 0.4	Extracellular Matrix Remodeling
CTGF	2.1 ± 0.3	4.2 ± 0.5	Cell Adhesion, Proliferation
CYP1A1	1.5 ± 0.1	2.8 ± 0.3	Xenobiotic Metabolism
FABP4	3.0 ± 0.4	6.5 ± 0.7	Lipid Transport
LPL	2.5 ± 0.3	5.1 ± 0.6	Lipid Metabolism
ANGPTL4	2.8 ± 0.4	5.9 ± 0.7	Lipid Metabolism, Angiogenesis
GAPDH	1.0 ± 0.1	1.0 ± 0.1	Housekeeping Gene

Experimental Protocols

Protocol 1: High-Content Imaging Assay for Phospholipidosis

This protocol details the use of a fluorescent phospholipid probe to quantify the accumulation of phospholipids in HepG2 cells.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- ABBV-318**
- Amiodarone (positive control)

- Aspirin (negative control)
- Dimethyl sulfoxide (DMSO)
- Fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Red)
- Hoechst 33342 nuclear stain
- Phosphate-Buffered Saline (PBS)
- Formaldehyde solution (4% in PBS)
- 96-well clear-bottom black imaging plates
- High-content imaging system

Procedure:

- Cell Seeding:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
 - Trypsinize and resuspend cells to a concentration of 1×10^5 cells/mL.
 - Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well clear-bottom black imaging plate.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 20 mM stock solution of **ABBV-318**, amiodarone, and aspirin in DMSO.
 - Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
 - Prepare a vehicle control with 0.5% DMSO in the culture medium.

- Remove the culture medium from the cells and add 100 μ L of the compound dilutions or vehicle control to the respective wells.
- Staining and Incubation:
 - Add the fluorescent phospholipidosis detection reagent to each well at the manufacturer's recommended concentration.
 - Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- Cell Fixation and Nuclear Staining:
 - Carefully remove the medium from the wells.
 - Wash the cells twice with 100 μ L of PBS.
 - Add 100 μ L of 4% formaldehyde solution to each well and incubate for 15 minutes at room temperature to fix the cells.
 - Wash the cells twice with 100 μ L of PBS.
 - Add 100 μ L of Hoechst 33342 solution (e.g., 1 μ g/mL in PBS) to each well and incubate for 10 minutes at room temperature in the dark.
 - Wash the cells twice with 100 μ L of PBS.
 - Add 100 μ L of PBS to each well for imaging.
- Image Acquisition and Analysis:
 - Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent phospholipidosis probe and Hoechst 33342.
 - Analyze the images using the instrument's software to quantify the mean fluorescence intensity (MFI) of the phospholipidosis probe per cell. The nuclear stain is used to identify and count individual cells.
 - Calculate the fold change in MFI relative to the vehicle control.

- Determine the EC₅₀ value for **ABBV-318** by fitting the concentration-response data to a four-parameter logistic curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of mRNA levels of genes known to be modulated by phospholipidosis inducers.[\[15\]](#)

Materials:

- HepG2 cells
- 6-well plates
- **ABBV-318**
- Amiodarone
- Vehicle (0.5% DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., MMP1, CTGF, CYP1A1, FABP4, LPL, ANGPTL4) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

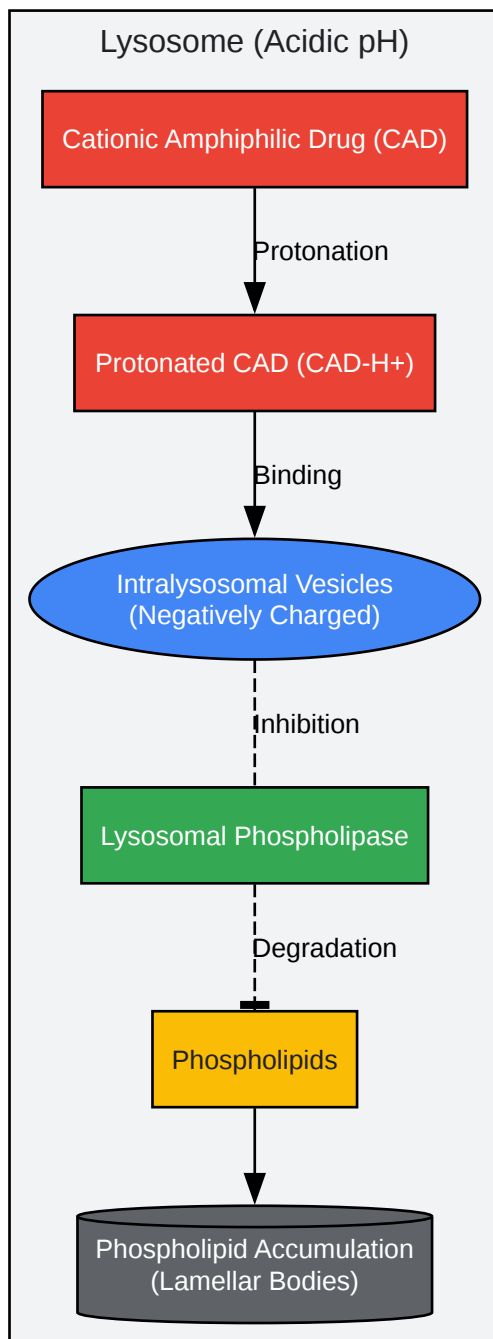
Procedure:

- Cell Seeding and Treatment:
 - Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours.

- Treat the cells with **ABBV-318** (e.g., 10 μ M), amiodarone (e.g., 20 μ M), or vehicle for 24 hours.
- RNA Extraction and cDNA Synthesis:
 - Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
 - Quantify the RNA concentration and assess its purity.
 - Synthesize cDNA from 1 μ g of total RNA using a cDNA synthesis kit.
- Quantitative Real-Time PCR (qRT-PCR):
 - Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
 - Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression relative to the vehicle-treated cells, normalized to the housekeeping gene.

Visualizations

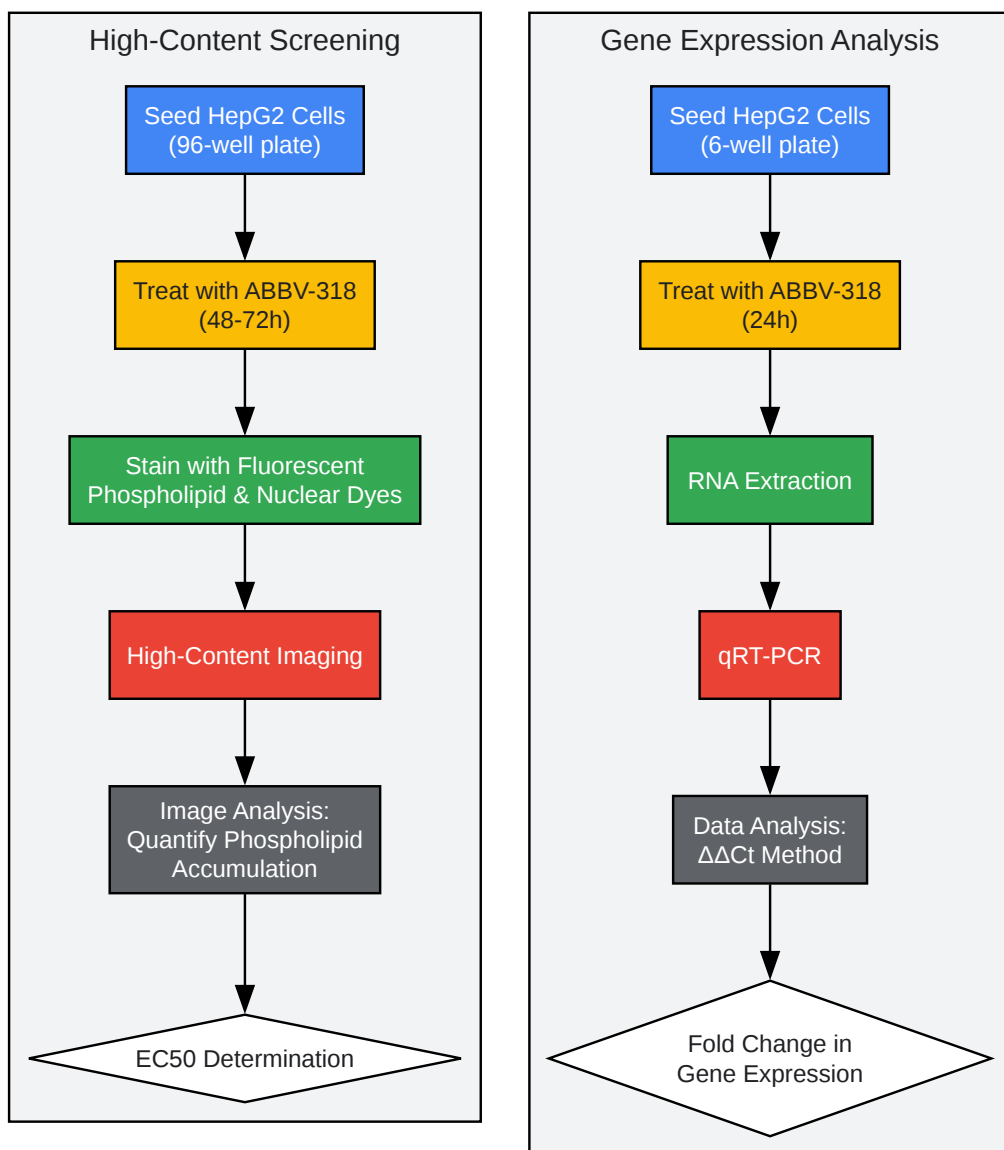
Drug-Induced Phospholipidosis Signaling Pathway



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Caption: Proposed mechanism of cationic amphiphilic drug-induced phospholipidosis.

Experimental Workflow for In Vitro Phospholipidosis Assay



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Caption: Workflow for assessing the phospholipidosis potential of **ABBV-318**.

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